(4-Methyl-1,4-diazepan-1-yl)(tetrahydrofuran-2-yl)methanone
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Overview
Description
(4-Methyl-1,4-diazepan-1-yl)(tetrahydrofuran-2-yl)methanone is a chemical compound that belongs to the class of heterocyclic compounds It features a diazepane ring substituted with a methyl group and a tetrahydrofuran ring attached to a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-1,4-diazepan-1-yl)(tetrahydrofuran-2-yl)methanone typically involves the reaction of 4-methyl-1,4-diazepane with tetrahydrofuran-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the methanone linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-1,4-diazepan-1-yl)(tetrahydrofuran-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The diazepane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(4-Methyl-1,4-diazepan-1-yl)(tetrahydrofuran-2-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which (4-Methyl-1,4-diazepan-1-yl)(tetrahydrofuran-2-yl)methanone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The diazepane ring can mimic the structure of natural ligands, allowing the compound to bind to specific sites and modulate biological activity. The tetrahydrofuran ring may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
(4-Methyl-1,4-diazepan-1-yl)acetic acid: Similar structure but with an acetic acid group instead of a tetrahydrofuran ring.
(4-Methyl-1,4-diazepan-1-yl)-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone: Contains a benzothiophene ring instead of a tetrahydrofuran ring.
Uniqueness
(4-Methyl-1,4-diazepan-1-yl)(tetrahydrofuran-2-yl)methanone is unique due to the presence of both a diazepane ring and a tetrahydrofuran ring, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields of research.
Properties
IUPAC Name |
(4-methyl-1,4-diazepan-1-yl)-(oxolan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-12-5-3-6-13(8-7-12)11(14)10-4-2-9-15-10/h10H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IISDLJSOIFVGGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)C2CCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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